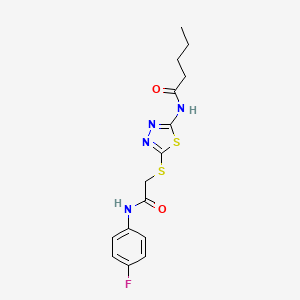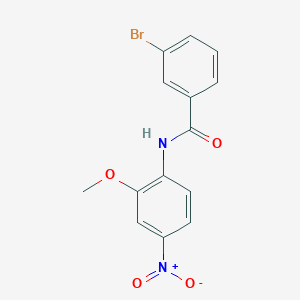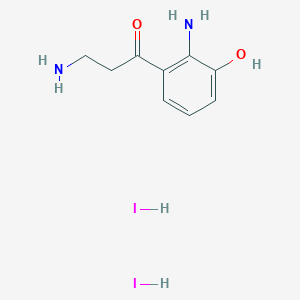
N-(3-cyanothiolan-3-yl)-3-(pyridin-4-yloxy)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-cyanothiolan-3-yl)-3-(pyridin-4-yloxy)benzamide, commonly known as CTB, is a small molecule that has gained significant attention in the scientific community due to its potential use in various research applications. CTB is a potent inhibitor of the protein-protein interaction between the oncogene c-Myc and its partner protein Max, making it a promising candidate for cancer therapy.
Applications De Recherche Scientifique
CTB has been widely used in the scientific community for its potential applications in cancer research. As mentioned earlier, CTB is a potent inhibitor of the c-Myc/Max protein-protein interaction, which is essential for the growth and proliferation of cancer cells. Inhibition of this interaction by CTB has been shown to induce apoptosis (cell death) in various cancer cell lines, including breast, lung, and prostate cancer. Additionally, CTB has been shown to inhibit tumor growth in mouse models of breast cancer.
Mécanisme D'action
The mechanism of action of CTB involves its binding to the bHLHZip domain of c-Myc, preventing its interaction with Max. This disrupts the formation of the c-Myc/Max heterodimer, which is required for the transcriptional activation of genes involved in cell proliferation and survival. Inhibition of this interaction by CTB leads to the downregulation of these genes, resulting in apoptosis of cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, CTB has been shown to have other biochemical and physiological effects. CTB has been reported to inhibit the growth of the malaria parasite Plasmodium falciparum, making it a potential candidate for the treatment of malaria. CTB has also been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This suggests that CTB may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of CTB is its potency as a c-Myc/Max inhibitor. CTB has been shown to have an IC50 value of 2.7 μM in vitro, making it a highly effective inhibitor. Additionally, CTB has been shown to be selective for the c-Myc/Max interaction, with little to no effect on other bHLHZip proteins. However, one limitation of CTB is its low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Orientations Futures
The potential applications of CTB in cancer research and other fields make it an exciting area of study for future research. One potential direction for future research is the development of more potent and selective CTB analogs. Another area of research could be the investigation of the effects of CTB on other c-Myc-mediated pathways, such as those involved in cell metabolism and differentiation. Additionally, the potential use of CTB in combination with other cancer therapies, such as chemotherapy and immunotherapy, could be explored.
Méthodes De Synthèse
The synthesis of CTB involves a multi-step process, starting with the reaction of 3-chlorothiophene-2-carbonyl chloride with sodium cyanide to form 3-cyanothiophene-2-carbonyl chloride. The resulting compound is then reacted with 4-hydroxypyridine in the presence of potassium carbonate to yield 3-(pyridin-4-yloxy)benzoyl cyanide. Finally, the cyanide group is hydrolyzed to form the desired product, CTB. The overall yield of this process is approximately 40%.
Propriétés
IUPAC Name |
N-(3-cyanothiolan-3-yl)-3-pyridin-4-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2S/c18-11-17(6-9-23-12-17)20-16(21)13-2-1-3-15(10-13)22-14-4-7-19-8-5-14/h1-5,7-8,10H,6,9,12H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSJZOUYBFYLKFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1(C#N)NC(=O)C2=CC(=CC=C2)OC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxyanilino]-2-(dimethylamino)-6-oxo-1,3-oxazine-5-carbonitrile](/img/structure/B2899703.png)
![(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)(3,4-dichlorophenyl)methanone](/img/structure/B2899704.png)


![N-(2,5-dimethylphenyl)-2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2899710.png)
![[2-(Aminomethyl)-1,4-oxazepan-4-yl]-(3-methyl-2H-1,4-benzodioxin-3-yl)methanone;hydrochloride](/img/structure/B2899711.png)
![2-[4-({(E)-[4-(2-pyrazinyloxy)phenyl]methylidene}amino)phenyl]acetonitrile](/img/structure/B2899712.png)
![Benzo[b]thiophene-3-carboxaldehyde, 2-methyl-, oxime](/img/structure/B2899715.png)

![2-Oxo-5-[3-(trifluoromethyl)phenyl]-1,3-oxazolidine-5-carboxylic acid](/img/structure/B2899718.png)


![N-(3-methylphenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2899725.png)
![1-{[6-(4-Fluorophenyl)pyridin-3-yl]carbonyl}-4-methyl-2-phenylpiperazine](/img/structure/B2899726.png)
